molecular formula C12H15ClN2O2 B5637080 N-(4-chlorobenzyl)-4-morpholinecarboxamide

N-(4-chlorobenzyl)-4-morpholinecarboxamide

Cat. No. B5637080
M. Wt: 254.71 g/mol
InChI Key: WKDSOAISIKTKNX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-morpholinecarboxamide is a chemical compound explored in various studies for its potential applications in medicinal chemistry, particularly due to its structure and properties.

Synthesis Analysis

The synthesis of related compounds to N-(4-chlorobenzyl)-4-morpholinecarboxamide involves complex organic reactions. For instance, Kato et al. (1992) describe the synthesis of benzamide derivatives with morpholine groups, indicating the complexity involved in synthesizing such compounds (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Molecular Structure Analysis

Understanding the molecular structure is crucial for comprehending its chemical behavior. Ji et al. (2018) detail the crystal structure of a similar compound, which helps in understanding how the molecular structure might influence its properties and interactions (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018).

Chemical Reactions and Properties

The chemical reactions involving compounds similar to N-(4-chlorobenzyl)-4-morpholinecarboxamide show various interactions. For example, the study by Kato et al. (1992) explains the effects of substituents on the morpholine group and their impact on the compound's activity (Kato et al., 1992).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the compound's behavior under different conditions. The crystal structure analysis by Ji et al. (2018) provides insights into the physical characteristics of a similar compound (Ji et al., 2018).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and interaction with other chemicals are crucial for potential applications. The synthesis methods and reactions described in the studies indicate the chemical behavior of similar compounds, such as their reactivity under various conditions (Kato et al., 1992; Ji et al., 2018).

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve how the compound interacts with biological systems. This could include its binding targets, the biochemical pathways it affects, and its overall effects on the organism .

Safety and Hazards

This involves the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-3-1-10(2-4-11)9-14-12(16)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDSOAISIKTKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204160
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-chlorobenzyl)morpholine-4-carboxamide

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